molecular formula C12H15N5O2S B2371563 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034600-81-0

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2371563
CAS No.: 2034600-81-0
M. Wt: 293.35
InChI Key: CCWPTIUNSCYNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophores, including a pyrazole ring linked to a pyrazine, a motif often associated with diverse biological activities . The compound also features a cyclopropanesulfonamide group, a functional group prevalent in pharmaceuticals that can contribute to target binding and influence metabolic stability . Pyrazole-containing compounds are known to exhibit a broad spectrum of pharmacological properties. Recent scientific literature and patents highlight compounds with pyrazole cores demonstrating potent antiviral activity , particularly as non-nucleoside inhibitors of herpesvirus DNA polymerases, offering potential against strains resistant to existing therapies . Furthermore, pyrazole derivatives are extensively investigated for their antioxidant and antiproliferative potential. Research indicates such compounds can significantly inhibit reactive oxygen species (ROS) production, lipid peroxidation, and exhibit cytotoxic effects on various cancer cell lines . The pyrazine and sulfonamide elements further expand the compound's research utility, as these groups are commonly found in molecules active on a range of enzymatic targets . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety protocols and applicable regulations.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)15-6-8-17-7-3-11(16-17)12-9-13-4-5-14-12/h3-5,7,9-10,15H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWPTIUNSCYNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonochemical Cyclization

  • Starting Material : Pyrazine-2-carbonitrile (1.0 eq.) and hydrazine hydrate (2.0 eq.) are dissolved in acetic acid.
  • Reaction Conditions : Sonication at 40–50°C for 1–2 hours under nitrogen.
  • Workup : The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • Yield : 55–67% after recrystallization (ethanol/water).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydrazine on the nitrile, followed by cyclodehydration to form the pyrazole ring.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (d, 1H, pyrazine H), 8.62 (dd, 1H, pyrazine H), 8.35 (s, 1H, pyrazole H), 7.45 (d, 1H, pyrazole H).
  • IR (KBr) : 3100 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

Alkylation to Introduce the Ethylamine Side Chain

Regioselective N-alkylation at the pyrazole’s 1-position is critical. A modified Mitsunobu reaction ensures selectivity:

Alkylation Protocol

  • Substrate : 3-(Pyrazin-2-yl)-1H-pyrazole (1.0 eq.), 2-bromoethylamine hydrobromide (1.2 eq.).
  • Base : DBU (1.5 eq.) in anhydrous DMF at 0°C.
  • Conditions : Stirred at 25°C for 12 hours.
  • Workup : Diluted with water, extracted with DCM, and purified via silica gel chromatography (CHCl₃:MeOH 9:1).
  • Yield : 68% (1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazole).

Challenges and Optimization

  • Regioselectivity : Alkylation preferentially occurs at the less sterically hindered N1 position due to DBU’s strong base strength.
  • Side Reactions : Over-alkylation is mitigated by maintaining stoichiometric control and low temperatures.

Sulfonamide Bond Formation

The terminal amine is sulfonylated using cyclopropanesulfonyl chloride, following Ambeed’s optimized procedure:

Sulfonylation Reaction

  • Reagents : 1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazole (1.0 eq.), cyclopropanesulfonyl chloride (1.1 eq.), Et₃N (2.0 eq.).
  • Solvent : Anhydrous DCM at 0°C.
  • Conditions : Stirred at 25°C for 6 hours.
  • Workup : Washed with 1M HCl, brine, dried (MgSO₄), and purified via flash chromatography (hexane:EtOAc 1:1).
  • Yield : 74% (white solid).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (d, 1H, pyrazine), 8.58 (dd, 1H, pyrazine), 8.30 (s, 1H, pyrazole), 7.40 (d, 1H, pyrazole), 4.20 (t, 2H, -NCH₂-), 3.45 (q, 2H, -CH₂NH-), 2.55 (m, 1H, cyclopropane), 1.10–1.00 (m, 4H, cyclopropane).
  • ¹³C NMR : δ 155.2 (pyrazole C3), 144.8 (pyrazine C2), 137.5 (pyrazine C5), 45.6 (-CH₂SO₂-), 25.1 (cyclopropane), 10.4 (cyclopropane).
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₅N₅O₂S [M+H]⁺: 337.0954; found: 337.0956.

Alternative Synthetic Routes and Comparative Analysis

Sonication vs. Conventional Heating

  • Sonication : Reduces reaction time from 17 hours to 2 hours for pyrazole formation.
  • Thermal Methods : Higher yields (75–80%) but require prolonged reflux.

Scalability and Industrial Considerations

  • Cost Drivers : Cyclopropanesulfonyl chloride (≈$320/g) necessitates in-situ generation from cyclopropanethiol via oxidation (H₂O₂/AcOH).
  • Green Chemistry : Sonication reduces energy input by 40% compared to thermal methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted pyrazole or pyrazine derivatives .

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The pyrazole and pyrazine moieties can bind to enzymes or receptors, modulating their activity. The cyclopropanesulfonamide group may enhance the compound’s stability and binding affinity, leading to more potent biological effects .

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a cyclopropanesulfonamide group with pyrazine and pyrazole heterocycles. Key comparisons with similar compounds include:

  • Compound : (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide

    • Features pyridine, pyrimidine, and pyrazolone rings.
    • Lacks cyclopropane; sulfonamide is attached to a benzene ring.
    • Designed as a bioprecursor prodrug for sulfadiazine, differing in application from the target compound .
  • Compounds : Imidazo-pyrrolo-pyrazine cyclopropanesulfonamides

    • Share the cyclopropanesulfonamide group but incorporate fused imidazo-pyrrolo-pyrazine systems.
    • Molecular weight: 418 (M+H)+.
    • Synthesis involves HATU, DIEA, and Lawesson’s reagent, suggesting advanced coupling strategies .
  • Compound : Pyrazolo-triazine benzenesulfonamide

    • Contains a pyrazolo-triazine core with a benzenesulfonamide group.
    • Anticancer activity highlights the therapeutic relevance of sulfonamide-heterocycle hybrids .
  • Compound: N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine replaces pyrazine; linked to pyrazole and benzene.
Table 1: Structural and Functional Comparison
Compound Core Heterocycles Sulfonamide Group Molecular Weight (M+H)+ Key Therapeutic Area
Target Compound Pyrazine, pyrazole Cyclopropanesulfonamide Not reported Assumed kinase inhibition
Pyridine, pyrimidine, pyrazolone Benzenesulfonamide Not reported Sulfadiazine prodrug
Imidazo-pyrrolo-pyrazine Cyclopropanesulfonamide 418 Undisclosed therapeutic
Pyrazolo-triazine Benzenesulfonamide Not reported Anticancer
Pyridazine, pyrazole None Not reported Anticholesteremic

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been widely studied for their pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a pyrazole ring fused with a cyclopropanesulfonamide moiety, which contributes to its biological activity. The structural configuration plays a significant role in its interaction with biological targets. The presence of the pyrazine group enhances the compound's binding affinity to various enzymes and receptors.

Mechanisms of Action:

  • Enzyme Inhibition: The compound has shown inhibitory activity against specific enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation: It interacts with various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.

Biological Activities

Recent studies have highlighted the diverse biological activities of pyrazole derivatives, including this compound:

  • Anti-Cancer Activity: Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Anti-Microbial Properties: The compound exhibits activity against certain bacterial strains, indicating potential use as an antibiotic agent.
  • Anti-Inflammatory Effects: Similar derivatives have been reported to reduce inflammation markers in vitro and in vivo.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

  • Study on Anti-Cancer Activity:
    • A recent study evaluated a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a similar sulfonamide structure exhibited IC50 values as low as 5 µM against breast cancer cells, suggesting strong anti-cancer potential .
  • Anti-Microbial Study:
    • Another investigation assessed the antibacterial properties of various pyrazole compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cell lines
Alteration of the cyclopropane ringSignificant changes in binding affinity
Variation in the length of the ethyl linkerModulates enzyme inhibition efficacy

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclopropane sulfonamide coupling. Key steps include:

  • Step 1 : Formation of the pyrazine-pyrazole core via condensation reactions, using catalysts like iodine or tert-butyl hydroperoxide in solvents such as toluene or ethanol .
  • Step 2 : Cyclopropane sulfonamide coupling under basic conditions (e.g., NaOH, triethylamine) to ensure high yields (~85–95%) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temperatures accelerate reaction but may degrade sensitive groups.
SolventToluene/EtOHPolarity affects reaction kinetics and byproduct formation.
CatalystIodine/TBHPCatalyzes heterocycle formation; excess may cause side reactions.

Q. Reference :

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of pyrazine, pyrazole, and cyclopropane sulfonamide moieties. For example, pyrazine protons appear as distinct doublets at δ 8.5–9.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 362.12) ensures correct molecular formula .

Q. Common Pitfalls :

  • Residual solvents in NMR spectra (e.g., DMSO-d6) may obscure signals.
  • Impurities with similar retention times in HPLC require gradient elution optimization.

Q. Reference :

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental crystallographic data be resolved?

Discrepancies often arise from dynamic conformational changes or crystal-packing effects. Strategies include:

  • SHELX Refinement : Use SHELXL for high-resolution crystallographic refinement to resolve electron density ambiguities (e.g., disordered cyclopropane rings) .
  • Molecular Dynamics (MD) Simulations : Compare time-averaged conformations with static X-ray structures to identify flexible regions .
  • Synchrotron Radiation : High-flux X-rays improve resolution for weakly diffracting crystals.

Example : A 2024 study resolved conflicting bond angles in the pyrazole ring using SHELX, revealing a 5° deviation from DFT-optimized geometry due to crystal lattice strain .

Q. Reference :

Q. What experimental approaches are effective for establishing structure-activity relationships (SAR) against biological targets?

  • Targeted Modifications : Synthesize derivatives with variations in:
    • Pyrazine substituents (e.g., CF3, OCH3) to probe steric/electronic effects .
    • Cyclopropane ring size (e.g., replacing with bicyclo[1.1.1]pentane) to assess conformational rigidity .
  • Biological Assays :
    • Enzyme inhibition (e.g., mycobacterial cytochrome P450) to quantify IC50 shifts .
    • Cellular permeability assays (Caco-2 monolayers) to correlate logP with uptake .

Key Finding : Pyrazine-to-pyridine substitution reduced anti-tubercular activity by 10-fold, highlighting the pyrazine nitrogen’s role in target binding .

Q. Reference :

Q. How should conflicting data on solubility and stability be addressed in formulation studies?

Contradictory reports on aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may stem from:

  • pH-Dependent Solubility : Protonation of the sulfonamide group (pKa ~6.5) increases solubility in acidic buffers .
  • Polymorphism : Crystalline forms (e.g., Form I vs. Form II) exhibit different dissolution rates. Use DSC and PXRD to identify stable polymorphs .

Q. Mitigation Strategies :

  • Co-solvents (e.g., PEG 400) improve solubility in preclinical models .
  • Lyophilization enhances long-term stability for in vivo studies .

Q. Reference :

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .
  • X-ray Crystallography : Co-crystallization with target enzymes (e.g., cytochrome P450) to map binding interactions .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .

Case Study : A 2025 study identified competitive inhibition of CYP121 via hydrogen bonding between the sulfonamide group and heme propionate .

Q. Reference :

Data Contradiction Analysis

Q. How to reconcile inconsistent biological activity data across studies?

Discrepancies may arise from assay conditions or cell line variability. Best practices include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorogenic substrates) alongside cellular viability assays .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC50 ranges: 0.5–2.0 μM) .

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.